molecular formula C20H25N3O4S B2748206 N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-94-3

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2748206
CAS RN: 688053-94-3
M. Wt: 403.5
InChI Key: FLJORDAKRWKBJB-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Targeted Cancer Therapy

Quinazolinone derivatives, such as N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945), show potential in targeted cancer therapy. This compound inhibits thymidylate synthase (TS) and targets tumor cells through α-folate receptor-mediated transport, suggesting a mechanism for reducing toxicity and improving efficacy in cancer treatment (Tochowicz et al., 2013).

Antimicrobial Activity

The synthesis of 1,2,4 Triazole Derivatives and their biological activity evaluation indicate that such compounds exhibit significant antimicrobial properties. This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents, which could be relevant for N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide (Havaldar & Patil, 2008).

Neuroprotective Agents

Compounds like 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones have been evaluated for their affinity at AMPA receptors, indicating their potential as neuroprotective or anticonvulsant agents. Such research suggests that quinazolinone derivatives could contribute to the development of treatments for neurological conditions (Catarzi et al., 2010).

Antioxidant Properties

The synthesis and biological evaluation of new polyphenolic derivatives of quinazolin-4(3H)-one demonstrate significant antioxidant activities. These findings open avenues for the development of antioxidant agents based on quinazolinone structures, potentially including N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide (Pele et al., 2022).

Antilipidemic Agents

Research into heterocyclic derivatives of hexadecyl and cyclohexyl hemisuccinate esters, including quinazoline derivatives, has shown promising antilipidemic activity. Such studies suggest the utility of quinazolinone derivatives in managing lipid disorders (Habib et al., 2000).

properties

IUPAC Name

N-cyclopentyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-18(21-13-6-3-4-7-13)8-2-1-5-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h10-11,13H,1-9,12H2,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJORDAKRWKBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

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